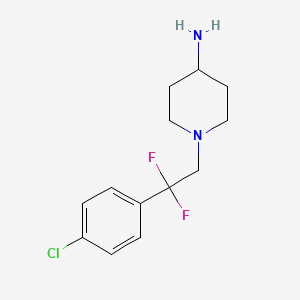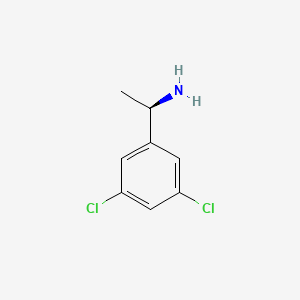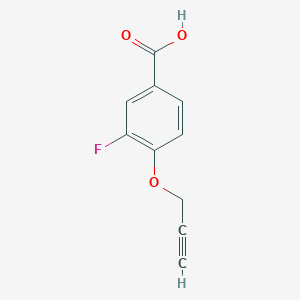
1-(5-Cloro-3-nitropiridin-2-il)piperazina
Descripción general
Descripción
1-(5-Chloro-3-nitropyridin-2-yl)piperazine, also known as CNP, is a synthetic piperazine-based compound that is used in a variety of scientific research applications. CNP is a colorless, crystalline solid that is soluble in water. It is a highly versatile compound that has a wide range of applications in the laboratory.
Aplicaciones Científicas De Investigación
Síntesis de Moléculas Complejas
El compuesto puede ser utilizado en la síntesis de moléculas complejas. Por ejemplo, se ha utilizado en la síntesis de N-(6-Cloro-3-nitropiridin-2-il)-5-(1-metil-1H-pirazol-4-il)isoquinolin-3-amina a través de un procedimiento de tres pasos que incluye una arilamina de Buchwald-Hartwig con imina de benzofenona y una sustitución aromática nucleofílica altamente regioselectiva .
Inhibidores de la Proteína Quinasa
El compuesto puede ser utilizado en el desarrollo de inhibidores de la proteína quinasa. La potencia inhibitoria del compuesto del título se evaluó para quinasas seleccionadas que albergan una cisteína rara en la región de la bisagra (MPS1, MAPKAPK2 y p70S6Kβ/S6K2) .
Agentes Antituberculosos
El compuesto puede ser utilizado en el diseño y la síntesis de agentes antituberculosos. Se diseñó, sintetizó y evaluó una serie de nuevos derivados de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra .
Análisis de la Actividad de Hemólisis
El compuesto y sus derivados se analizaron para determinar la actividad de hemólisis debido a su notable potencial de inhibición de la ureasa .
Descubrimiento de Medicamentos
El compuesto puede ser utilizado en el descubrimiento de medicamentos, especialmente en el desarrollo de nuevos y efectivos medicamentos anti-TB .
Evaluación de la Citotoxicidad
El compuesto puede ser utilizado en la evaluación de la citotoxicidad. Los compuestos más activos se evaluaron por su citotoxicidad en células HEK-293 (riñón embrionario humano) .
Mecanismo De Acción
Target of Action
The primary target of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is urease , a nickel-dependent enzyme found in various life forms . Urease catalyzes the breakdown of urea, concluding nitrogen metabolism by generating ammonia and carbamate .
Mode of Action
1-(5-Chloro-3-nitropyridin-2-yl)piperazine interacts with urease, inhibiting its activity . This interaction obstructs the breakdown of urea, thereby inhibiting the production of ammonia and carbamate .
Biochemical Pathways
The inhibition of urease by 1-(5-Chloro-3-nitropyridin-2-yl)piperazine affects the nitrogen metabolism pathway . This results in a decrease in the production of ammonia and carbamate, which are the end products of urea breakdown .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal permeability, which could potentially impact its bioavailability .
Result of Action
The inhibition of urease by 1-(5-Chloro-3-nitropyridin-2-yl)piperazine leads to a decrease in the production of ammonia and carbamate . This can potentially disrupt the survival of pathogens that rely on urease for survival, such as Helicobacter pylori .
Análisis Bioquímico
Biochemical Properties
1-(5-Chloro-3-nitropyridin-2-yl)piperazine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate . The inhibition of urease by 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is significant because it can prevent the survival of pathogens that rely on urease activity to thrive in acidic environments, such as Helicobacter pylori . The compound interacts with the active site of urease, forming a stable complex that inhibits the enzyme’s activity .
Cellular Effects
1-(5-Chloro-3-nitropyridin-2-yl)piperazine has been shown to affect various types of cells and cellular processes. In particular, it has demonstrated cytotoxic effects on certain cancer cell lines, leading to cell death through apoptosis . The compound influences cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine has been found to alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine involves its interaction with specific biomolecules. The compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . This binding interaction is facilitated by the presence of the chloro and nitro groups on the pyridine ring, which enhance the compound’s affinity for the enzyme . Additionally, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine has been shown to inhibit other enzymes involved in cellular metabolism, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of urease activity and persistent changes in gene expression . These temporal effects highlight the potential of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit urease activity without causing significant toxicity . At higher doses, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can induce toxic effects, including liver and kidney damage . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing adverse effects .
Metabolic Pathways
1-(5-Chloro-3-nitropyridin-2-yl)piperazine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation and reduction of the compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to accumulate in specific tissues . This targeted distribution enhances the compound’s efficacy and reduces the likelihood of off-target effects . Additionally, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can bind to plasma proteins, influencing its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 1-(5-Chloro-3-nitropyridin-2-yl)piperazine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propiedades
IUPAC Name |
1-(5-chloro-3-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMIFSPGRIWQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)


![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)


![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)